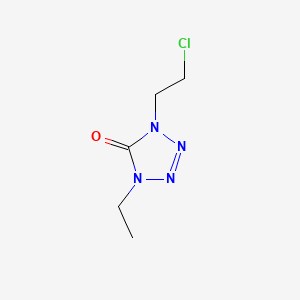
(4-甲氧基苯氧基)乙酰氯
描述
“(4-Methoxyphenoxy)acetyl chloride” is a chemical compound with the CAS Number: 42082-29-1. It has a molecular weight of 200.62 .
Molecular Structure Analysis
The molecular structure of “(4-Methoxyphenoxy)acetyl chloride” is represented by the linear formula: C9H9ClO3 . The InChI code for this compound is 1S/C9H9ClO3/c1-12-7-2-4-8(5-3-7)13-6-9(10)11/h2-5H,6H2,1H3 .科学研究应用
1. 色谱分析
- 尿液化合物的气相色谱法测定:Kahane、Ebbighausen 和 Vestergaard (1972) 开发了一种方法,使用涉及萃取、乙酰化和气相色谱测定的过程,对某些尿液化合物进行气相色谱法测定 (Kahane, Ebbighausen, & Vestergaard, 1972).
2. 环境化学
- 对乙酰氨基酚在水处理中的降解:Li 等人 (2015) 研究了卤离子对乙酰氨基酚在水处理中降解的影响。他们发现,氯离子和溴离子对降解过程有不同的影响,氯离子显示出最小的影响 (Li et al., 2015).
3. 光化学合成
- 甲氧基黄酮的合成:Diaz-Mondejar 和 Miranda (1982) 探索了某些化合物的光-Fries 重排,导致甲氧基二苯甲酮衍生物的合成 (Diaz-Mondejar & Miranda, 1982).
4. 生化分析
- 乙酰胆碱酯酶抑制剂的薄层色谱生物自显影法:Yang 等人 (2011) 开发了一种低成本的薄层色谱 (TLC) 生物自显影法,用于筛选乙酰胆碱酯酶抑制剂,使用 4-甲氧基苯基乙酸酯等化合物 (Yang et al., 2011).
5. 绿色化学
- 使用金属三氟甲磺酸盐的 Friedel-Crafts 酰化反应:Ross 和 Xiao (2002) 在离子液体中使用金属三氟甲磺酸盐,进行了芳香亲电取代反应,包括苯甲酰化和乙酰化。他们发现 Cu(OTf)2 特别有效 (Ross & Xiao, 2002).
6. 生物活性与化学合成
- 苯并呋喃衍生物的合成和生物学检验:Kwiecień 和 Baumann (1997) 通过用苯乙酰氯对烷基苯并呋喃进行乙酰化,合成了新型苯并呋喃衍生物,并研究了它们的生物活性 (Kwiecień & Baumann, 1997).
7. 抗氧化和抗伤害感受活性
- 苯氧基乙酰氨基甲酸酯:Manjusha 等人 (2022) 合成了一系列新型苯氧基乙酰氨基甲酸酯,并评估了它们的抗氧化和抗伤害感受活性。研究表明,一些化合物表现出显着的抗氧化和抗伤害感受特性 (Manjusha et al., 2022).
8. 光稳定性和造纸化学
- 富含木质素纸的化学改性:Paulsson 等人 (1996) 研究了木质素模型化合物的乙酰化,以了解木质素中不同的羟基如何衍生化。这项研究提供了对高产纸浆的光稳定性和化学处理的见解 (Paulsson, Li, Lundquist, Simonson, & Westermark, 1996).
9. 自由基化学
- 格氏反应中的酮基自由基:Ōkubo (1977) 探索了涉及 4'-甲氧基和 4'-氰基取代基的反应中酮基自由基的形成,提供了对这些反应中电子转移机制的见解 (Ōkubo, 1977).
10. 伯胺的荧光保护基团
- 香豆素基三酮的设计:Kuo 和 Yang (2008) 开发了 3-乙酰基-4-甲氧基-7- N, N-二甲氨基香豆素作为伯胺的荧光保护基团。该化合物发出蓝色荧光,可用于生化分析 (Kuo & Yang, 2008).
安全和危害
属性
IUPAC Name |
2-(4-methoxyphenoxy)acetyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO3/c1-12-7-2-4-8(5-3-7)13-6-9(10)11/h2-5H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVXJGLIGBHCEDP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCC(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20389581 | |
| Record name | (4-methoxyphenoxy)acetyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20389581 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
42082-29-1 | |
| Record name | 2-(4-Methoxyphenoxy)acetyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=42082-29-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (4-methoxyphenoxy)acetyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20389581 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















![2-[[2-(2-Hydroxyethoxy)ethyl]thio]ethanol](/img/structure/B1364151.png)